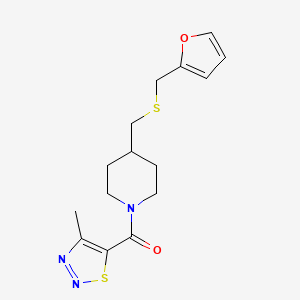
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H19N3O2S2 and its molecular weight is 337.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , hereafter referred to as Compound A , possesses a complex structure that integrates a piperidine ring and a thiadiazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of Compound A, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
Compound A can be dissected into key functional groups:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Thiadiazole Moiety : Associated with antimicrobial and anticancer properties.
- Furan Group : Often contributes to biological activity through various mechanisms.
1. Antimicrobial Activity
The thiadiazole moiety is recognized for its significant antimicrobial properties. Studies have shown that derivatives containing the 1,3,4-thiadiazole ring exhibit potent antibacterial and antifungal activities:
The presence of halogen substituents on the phenyl ring enhances antibacterial activity, particularly against Gram-positive bacteria. The introduction of oxygenated substituents has been shown to improve antifungal efficacy.
2. Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy:
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Thiadiazole analogs | A-431 (epidermoid carcinoma) | <10 | |
| Compound A (hypothetical) | Various cancer lines | To be determined | N/A |
Research indicates that compounds with the thiadiazole scaffold can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are critical for cell survival.
3. Anti-inflammatory Activity
Thiadiazole derivatives have also been linked to anti-inflammatory effects:
- Compounds exhibiting thiadiazole structures have been shown to inhibit pro-inflammatory cytokines.
- The mechanism often involves modulation of signaling pathways related to inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of 4-amino-thiadiazoles showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values lower than standard antibiotics like streptomycin .
- Anticancer Potential : Another research project focused on triazolo-thiadiazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression and microbial resistance .
属性
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-11-14(22-17-16-11)15(19)18-6-4-12(5-7-18)9-21-10-13-3-2-8-20-13/h2-3,8,12H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYMWIHAQYNFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














